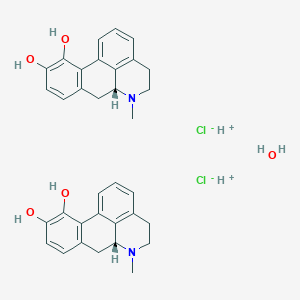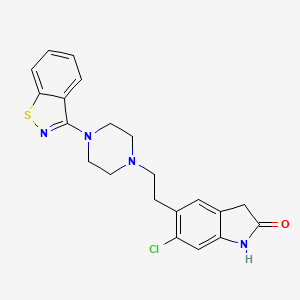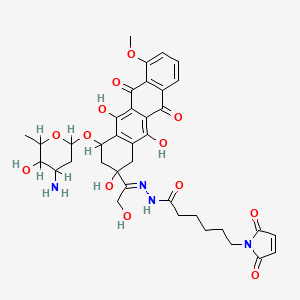
盐酸阿扑吗啡
描述
盐酸阿扑吗啡是一种非麦角类多巴胺激动剂,主要用于治疗帕金森病。 它是吗啡的衍生物,尽管它不含吗啡骨架,也不与阿片受体结合 。 盐酸阿扑吗啡以其刺激多巴胺受体,特别是 D2 受体的能力而闻名,D2 受体在运动控制中起着至关重要的作用 .
作用机制
盐酸阿扑吗啡通过刺激多巴胺受体,特别是大脑尾状核-壳核区域的 D2 受体来发挥作用 。 这种刺激有助于改善帕金森病患者的运动控制。 此外,盐酸阿扑吗啡对 D3 和 D5 受体以及血清素和 α-肾上腺素受体具有中等亲和力 。 盐酸阿扑吗啡减轻帕金森病患者运动减少的确切细胞机制尚不清楚 .
类似化合物:
左旋多巴: 另一种用于治疗帕金森病的多巴胺前体。 与盐酸阿扑吗啡不同,左旋多巴在脑中转化为多巴胺。
普拉克索: 一种非麦角类多巴胺激动剂,对 D3 受体具有高亲和力。 它用于治疗帕金森病和不安腿综合征。
罗匹尼罗: 另一种非麦角类多巴胺激动剂,靶向 D2 和 D3 受体。 它用于与普拉克索类似的适应症。
盐酸阿扑吗啡的独特性: 盐酸阿扑吗啡的独特之处在于其起效快,作用持续时间短,使其适合于治疗帕金森病患者的急性“关闭”期 。 它可以皮下或舌下给药,为治疗方案提供了灵活性 .
科学研究应用
盐酸阿扑吗啡有广泛的科学研究应用:
化学: 它被用作模型化合物来研究多巴胺激动剂的行为及其与受体的相互作用。
生物学: 盐酸阿扑吗啡用于研究多巴胺在各种生物过程(包括运动控制和行为)中的作用。
医学: 盐酸阿扑吗啡的主要医疗应用是治疗帕金森病,它有助于控制运动波动和“关闭”期.
工业: 在制药行业,盐酸阿扑吗啡用于开发针对多巴胺受体的药物。
生化分析
Biochemical Properties
Apomorphine hydrochloride acts as a potent central dopamine agonist . It stimulates regions of the brain involved in motor control, particularly the caudate-putamen . This interaction with dopamine D2, D3, and D5 receptors is believed to be responsible for its therapeutic effects .
Cellular Effects
Apomorphine hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It is known to stimulate postsynaptic D2-type receptors within the caudate putamen in the brain . This stimulation may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of apomorphine hydrochloride involves its high binding affinity to dopamine D2, D3, and D5 receptors . Stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, may be responsible for apomorphine’s action .
Temporal Effects in Laboratory Settings
The temporal effects of apomorphine hydrochloride in laboratory settings are complex. It has a short duration of action and a wide therapeutic index, as large overdoses are necessary for significant toxicity . The effect lasts between 40 - 60 minutes .
Dosage Effects in Animal Models
In animal models, the effects of apomorphine hydrochloride can vary with different dosages . It has been observed that excessive vomiting, respiratory depression, and sedation can occur with apomorphine hydrochloride. Dose-dependent hypotension can also be seen .
Metabolic Pathways
Apomorphine hydrochloride is mainly metabolized and excreted by the liver . While the cytochrome P450 system plays a minor role, most of apomorphine’s metabolism happens via auto-oxidation, O-glucuronidation, O-methylation, N-demethylation, and sulfation .
Transport and Distribution
The apparent volume of distribution of subcutaneous apomorphine is 123-404L with an average of 218L . This suggests that once administered, apomorphine hydrochloride is widely distributed within the body.
Subcellular Localization
The subcellular localization of apomorphine hydrochloride is primarily within the brain, where it stimulates postsynaptic D2-type receptors within the caudate putamen . This suggests that apomorphine hydrochloride is targeted to specific compartments or organelles within the cell, particularly those involved in motor control.
准备方法
合成路线和反应条件: 盐酸阿扑吗啡可以通过在酸性溶液(如盐酸)中加热吗啡来合成 。 此过程涉及吗啡分子重排形成阿扑吗啡。 反应条件通常需要受控温度和 pH 值,以确保吗啡正确转化为阿扑吗啡。
工业生产方法: 在工业环境中,盐酸阿扑吗啡的生产涉及使用高效液相色谱 (HPLC) 来确保化合物的纯度和稳定性 。 盐酸阿扑吗啡在溶液中的稳定性是一个关键因素,因为它会经历快速自动氧化,这可以通过使用抗氧化剂(如抗坏血酸和焦亚硫酸钠)来最小化 .
化学反应分析
相似化合物的比较
Levodopa: Another dopamine precursor used in the treatment of Parkinson’s disease. Unlike apomorphine hydrochloride, levodopa is converted to dopamine in the brain.
Pramipexole: A non-ergoline dopamine agonist with high affinity for D3 receptors. It is used to treat Parkinson’s disease and restless legs syndrome.
Ropinirole: Another non-ergoline dopamine agonist that targets D2 and D3 receptors. It is used for similar indications as pramipexole.
Uniqueness of Apomorphine Hydrochloride: Apomorphine hydrochloride is unique in its rapid onset of action and short duration of effect, making it suitable for managing acute “off” episodes in Parkinson’s disease . Its ability to be administered subcutaneously or sublingually provides flexibility in treatment options .
属性
IUPAC Name |
(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWNQDUVQKEIOC-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
314-19-2 (hydrochloride anhydrous), 41372-20-7 (hydrochloride hemihydrate) | |
| Record name | Apomorphine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8022614 | |
| Record name | Apomorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Apomorphine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
MINUTE, WHITE OR GRAYISH WHITE, GLISTENING CRYSTALS OR WHITE POWDER; ODORLESS; SOLN ARE NEUTRAL TO LITMUS; LEVOROTATORY IN DIL ACID; 1 G SOL IN 50 ML WATER, IN ABOUT 50 ML ALCOHOL, & IN ABOUT 20 ML WATER @ 80 °C; PPT BY TANNIC ACID & OTHER ALKALOIDAL PRECIPITANTS & DECOMP BY OXIDIZING AGENTS. /HCL/, Sol in alcohol, acetone, chloroform; slightly sol in water, benzene, ether, petroleum ether, Slightly soluble in hydrochloric acid, ligand; soluble in ethanol, ethyl ether, acetone, benzene, chloroform, alkalies, In water, 1.66X10+4 mg/L at 16 °C, 5.10e-01 g/L | |
| Record name | APOMORPHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Apomorphine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Apomorphine is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors. Stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, may be responsible for apomorphine's action. However, the means by which the cellular effects of apomorphine treat hypomobility of Parkinson's remain unknown., The exact mechanism of action of apomorphine hydrochloride in the treatment of Parkinson's disease has not been fully elucidated but may involve stimulation of postsynaptic dopamine D2 receptors within the caudate-putamen in the brain. Apomorphine has been shown to improve motor function in an animal model of Parkinson's disease. In particular, apomorphine attenuates the motor deficits associated with neurotoxin (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine ([MPTP])-induced lesions in the ascending nigrostriatal dopaminergic pathway in primates., Apomorphine hydrochloride is a nonergot-derivative dopamine receptor agonist that is structurally and pharmacologically related to dopamine. In in vitro studies, apomorphine hydrochloride demonstrated a higher affinity for the dopamine D4 receptor than for dopamine D2, D3, or D5 receptors. Apomorphine hydrochloride binds with moderate affinity to alpha-adrenergic (alpha1D, alpha2B, alpha2C) receptors but has little or no affinity for dopamine D1 receptors, serotonergic (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) receptors, beta1- or beta2-adrenergic receptors, or histamine H1 receptors. /Apomorphine hydrochloride/ | |
| Record name | Apomorphine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00714 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | APOMORPHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol (apocodeine); morphine | |
| Record name | APOMORPHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Hexagonal plates from chloroform+petroleum ether; rods from ether | |
CAS No. |
58-00-4, 41372-20-7 | |
| Record name | (-)-Apomorphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apomorphine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apomorphine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00714 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apomorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Apomorphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APOMORPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21FAR7B4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | APOMORPHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Apomorphine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 °C (decomposes), MP: 127-128 °C; specific optical rotation: -88 deg at 24 °C/D (c = 1.12 in 0.1 N HCl) /Diacetate ester/ | |
| Record name | APOMORPHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Apomorphine hydrochloride acts as a non-ergoline dopamine agonist, exhibiting high selectivity for dopamine receptors, particularly D2, D3, D4, and D5 subtypes []. It exerts its effects by directly stimulating these receptors in various regions of the brain, including the nigrostriatal system, hypothalamus, limbic system, and pituitary gland [].
A: Studies in rats demonstrate that apomorphine hydrochloride significantly lowers plasma prolactin concentrations []. This effect is likely mediated by the drug's stimulation of dopamine receptors in the tuberoinfundibular pathway, which is known to inhibit prolactin release from the anterior pituitary gland [].
A: Clinical trials highlight the efficacy of apomorphine hydrochloride, administered subcutaneously, in rapidly improving motor function during "off" periods experienced by patients with advanced Parkinson's disease [, ]. This effect is attributed to its direct stimulation of dopamine receptors in areas of the brain involved in motor control, compensating for the depleted dopamine levels characteristic of the disease [, ].
A: The molecular formula of apomorphine hydrochloride is C17H17NO2·HCl [, ]. Its molecular weight is 303.79 g/mol [, ].
A: Apomorphine hydrochloride solutions are prone to oxidation, which can be visually identified by the development of a green color []. This oxidation process can be influenced by factors like temperature, pH, and the presence of antioxidants [, ].
A: Refrigeration at 5°C effectively prevents the oxidation of apomorphine hydrochloride in aqueous solutions for at least one week []. Additionally, incorporating antioxidants like ascorbic acid (100 mg/ml) or sodium bisulfite (0.5-20 mg/ml) can significantly minimize oxidation over 1-3 days at room temperature [].
A: Subcutaneous administration of apomorphine hydrochloride solutions can lead to the development of hard subcutaneous nodules at the injection site []. These nodules can cause discomfort, restrict available infusion sites, and potentially hinder drug absorption [, ].
A: Research is ongoing to develop formulations with improved tolerability and safety profiles. One approach involves replacing sodium metabisulfite, the antioxidant preservative implicated in nodule formation, with alternative antioxidants []. Additionally, concentrated apomorphine-free base formulations are being investigated as a potential solution [].
ANone: The provided research papers primarily focus on the scientific and clinical aspects of apomorphine hydrochloride, and do not contain specific details regarding SHE (Safety, Health, and Environment) regulations.
A: Apomorphine hydrochloride is rapidly absorbed following subcutaneous administration, reaching peak plasma concentrations within 8–16 minutes []. It exhibits a bioavailability close to 100%, indicating near-complete absorption [].
A: The plasma half-life of apomorphine hydrochloride ranges from 34 to 70 minutes [], suggesting relatively rapid elimination from the body.
A: Studies in rabbits demonstrate that intranasal administration of apomorphine hydrochloride nasal spray achieves bioequivalent area under the curve (AUC) values compared to subcutaneous injection []. Notably, the nasal spray achieves a significantly faster time to peak concentration (Tmax) [].
A: Researchers have employed various animal models, including rats [, ], mice [, ], dogs [, , , , ], cats [, ], and rabbits [] to investigate the pharmacological effects of apomorphine hydrochloride. These studies have explored its impact on motor function, emetic response, prolactin secretion, and other physiological parameters.
A: Continuous infusion of apomorphine hydrochloride in a rat model of Huntington's disease demonstrated a significant reduction in involuntary movements []. This finding suggests potential therapeutic benefits for managing chorea, a hallmark symptom of Huntington's disease [].
ANone: The provided research papers do not provide information regarding resistance or cross-resistance mechanisms associated with apomorphine hydrochloride.
A: Beyond subcutaneous injection, researchers are exploring alternative routes such as oral, sublingual, intravenous, rectal, intranasal, and iontophoretic transdermal administration to optimize its delivery and potentially minimize side effects [].
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence detection, is frequently employed to quantify apomorphine hydrochloride levels in biological samples like plasma [, , ]. This technique enables sensitive and specific measurement of the drug for pharmacokinetic studies and therapeutic drug monitoring.
ANone: The provided research papers do not contain information regarding the environmental impact or degradation of apomorphine hydrochloride.
ANone: The provided research papers do not contain specific details regarding the dissolution rate and solubility of apomorphine hydrochloride in various media.
A: The provided research papers mention the use of validated analytical methods for determining apomorphine hydrochloride and related substances. For instance, one study employed a validated RP-HPLC method to determine apomorphine hydrochloride and its related substance, morphine, in sublingual tablets [].
A: The provided research papers emphasize the importance of quality control in apomorphine hydrochloride preparations. One study specifically aimed to develop a method for determining apomorphine hydrochloride and its relative substances in a nasal spray formulation using HPLC [].
ANone: The provided research papers do not discuss the potential immunogenicity of apomorphine hydrochloride.
ANone: The provided research papers do not discuss any known drug-transporter interactions of apomorphine hydrochloride.
ANone: The provided research papers do not contain information regarding the potential of apomorphine hydrochloride to induce or inhibit drug-metabolizing enzymes.
A: Apomorphine hydrochloride is one of several dopamine agonists used in the treatment of Parkinson’s disease. Other dopamine agonists include ropinirole, pramipexole, and rotigotine []. These medications differ in their pharmacokinetic profiles, routes of administration, and potential side effects.
ANone: The provided research papers do not discuss specific strategies for recycling or waste management related to apomorphine hydrochloride.
A: The provided research papers highlight the use of various research infrastructure and resources in studying apomorphine hydrochloride. These include animal models [, , , , , , , , , , , , ], analytical techniques like HPLC [, , , ], and clinical assessment scales [].
A: Apomorphine hydrochloride has a long history of use in medicine. It was first synthesized in 1869 and its emetic properties were quickly recognized [, ]. Over time, its potential as a treatment for Parkinson's disease and erectile dysfunction has been extensively studied [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















